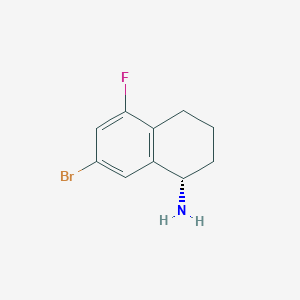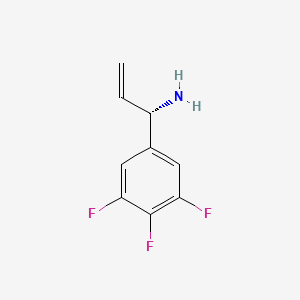
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzyloxy and tert-butyl substituted benzene derivative, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.
Applications De Recherche Scientifique
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and tert-butyl groups can influence the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
5,7-BIS-(4-TERT-BUTYL-BENZYLOXY)-2-PHENYL-CHROMEN-4-ONE: A compound with similar structural features used in various chemical applications.
Uniqueness
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both benzyloxy and tert-butyl groups, along with the imidazole ring, allows for a wide range of chemical modifications and applications.
Propriétés
Formule moléculaire |
C20H22N2O |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5-(3-tert-butyl-4-phenylmethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)17-11-16(18-12-21-14-22-18)9-10-19(17)23-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,21,22) |
Clé InChI |
LPBSTLCQBHFSSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


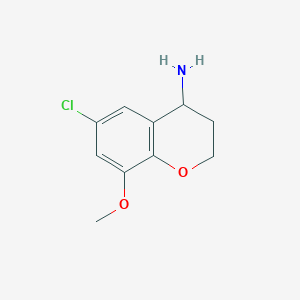
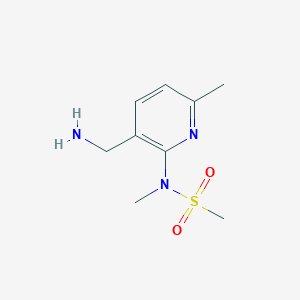
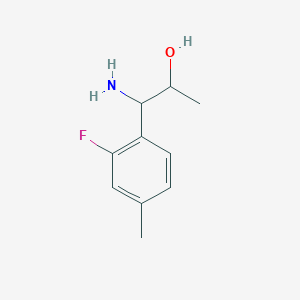
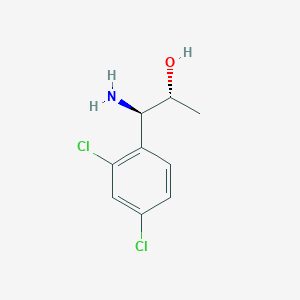
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13052279.png)
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
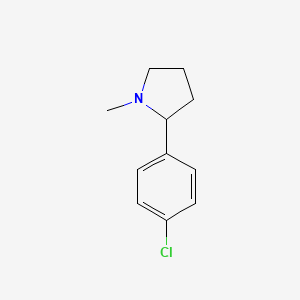
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
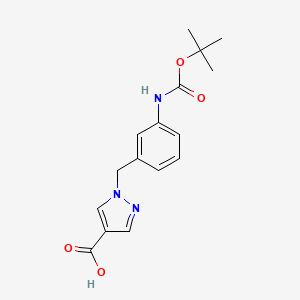

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)
